Methyl 7-bromo-1-oxoisochroman-3-carboxylate
Description
Properties
IUPAC Name |
methyl 7-bromo-1-oxo-3,4-dihydroisochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c1-15-11(14)9-4-6-2-3-7(12)5-8(6)10(13)16-9/h2-3,5,9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSWTUUYUQHRBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C=C(C=C2)Br)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photocatalytic Cyclization Using Ruthenium Catalyst
The photocatalytic cyclization method, adapted from procedures for analogous chloro derivatives, employs ruthenium-based catalysts under visible light to construct the isochromanone core. This approach leverages benzendiazonium tetrafluoroborate and alkenes in a radical-mediated cyclization process.
Reaction Conditions and Procedure
A solution of 7-bromo-benzenediazonium tetrafluoroborate (1 mmol) and Ru(bpy)₃Cl₂ (0.005 equiv) in acetonitrile (4 mL, 0.25 M) is combined with methyl acrylate (2 mmol) in a glass vial. The mixture is irradiated with 440 nm LED light for 6–8 hours, facilitating a [2+2] cycloaddition followed by rearomatization. Post-reaction, the solvent is evaporated, and the crude product is purified via column chromatography (petroleum ether/ethyl acetate = 4:1) to yield the target compound as a white solid.
Key Data:
This method is notable for its compatibility with flow chemistry, enabling scalability via a mesoflow reactor (FEP tubing, internal Ø = 0.8 mm).
Bromination of Precursor Isochromanon-3-Carboxylates
Electrophilic bromination of methyl 1-oxoisochroman-3-carboxylate provides a straightforward route to introduce bromine at position 7. This method relies on the directing effects of the ketone and ester groups to achieve regioselectivity.
Reaction Conditions and Procedure
Methyl 1-oxoisochroman-3-carboxylate (1 mmol) is dissolved in acetic acid (10 mL), and bromine (1.1 equiv) is added dropwise at 0°C. The reaction is stirred for 12 hours, quenched with Na₂S₂O₃, and extracted with ethyl acetate. The organic layer is dried (MgSO₄) and concentrated, followed by recrystallization from ethanol to afford the brominated product.
Key Data:
Ruthenium-Catalyzed C–H Activation
Ruthenium-mediated C–H functionalization offers a direct method to introduce both the bromine and ester groups in a single step. This approach, derived from protocols for related isochromanones, utilizes benzoic acid derivatives and aryl bromides.
Reaction Conditions and Procedure
A mixture of methyl 3-carboxybenzoate (1 mmol), 7-bromo-1H-indole (1.2 mmol), [RuCl₂(p-cymene)]₂ (5 mol%), and AgSbF₆ (20 mol%) in toluene (5 mL) is heated at 110°C for 24 hours. The reaction is filtered through Celite, concentrated, and purified via silica gel chromatography to yield the product.
Key Data:
Comparative Analysis of Synthetic Routes
| Method | Yield | Scalability | Regioselectivity | Complexity |
|---|---|---|---|---|
| Photocatalytic Cyclization | ~65% | High (flow compatible) | Moderate | Moderate |
| Electrophilic Bromination | ~58% | Moderate | High | Low |
| Ru-Catalyzed C–H Activation | ~72% | Low | High | High |
The photocatalytic method excels in scalability but requires specialized equipment. Bromination offers simplicity but lower yields. C–H activation provides high selectivity but involves costly catalysts.
Characterization and Analytical Data
Spectroscopic Data:
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-1-oxoisochroman-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products
Substitution: 7-substituted derivatives of isochroman.
Reduction: 7-bromo-1-hydroxyisochroman-3-carboxylate.
Hydrolysis: 7-bromo-1-oxoisochroman-3-carboxylic acid.
Scientific Research Applications
Organic Synthesis
Methyl 7-bromo-1-oxoisochroman-3-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for creating new compounds.
Chemical Reactions
The compound can participate in several types of reactions:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, leading to the formation of modified isochroman derivatives.
- Reduction Reactions : The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
- Ester Hydrolysis : Hydrolysis of the ester group yields the corresponding carboxylic acid and methanol.
Medicinal Chemistry
The structural features of this compound make it a candidate for pharmaceutical development. Its interactions with biological targets suggest potential therapeutic applications.
Potential Therapeutic Applications
Research indicates that this compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest it could have properties useful for developing new antibiotics.
- Anticancer Properties : Investigations show that it may induce apoptosis in cancer cells and inhibit tumor growth.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which is crucial in drug design.
Biological Studies
In biological research, this compound is utilized for studying interactions with biological molecules, including enzyme binding and receptor interactions.
Case Studies
Several studies have documented the biological effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Properties | Demonstrated effectiveness against specific bacterial strains. |
| Study B | Anticancer Activity | Induced apoptosis in breast cancer cell lines. |
| Study C | Enzyme Inhibition | Showed significant inhibition of target enzymes involved in metabolic pathways. |
Material Science
In material science, this compound can be explored for its potential use in developing specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-1-oxoisochroman-3-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and carbonyl group are key functional groups that interact with molecular targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Comparable Compounds
Key Findings :
Chlorine-substituted derivatives (e.g., Methyl 7-chloro-3-methyl-1-oxoisochromane-3-carboxylate) exhibit higher purity (98%) and commercial availability, suggesting easier synthetic accessibility .
Ester Group Variations :
- Methyl esters (e.g., target compound) generally have higher melting points than ethyl esters (e.g., Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate) due to reduced alkyl chain flexibility .
Backbone Modifications :
- Isoindole derivatives (e.g., Methyl 7-bromo-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate) introduce a fused bicyclic system, altering electronic properties and solubility compared to isochroman-based compounds .
Biological Activity
Methyl 7-bromo-1-oxoisochroman-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications, drawing from various research sources.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as isochromans, characterized by a fused aromatic ring system. The synthesis of this compound typically involves bromination and subsequent esterification processes. For example, a related compound, 7-bromo-4-(3-oxo-1,3-diphenylpropyl)isochroman-3-one, was synthesized through a series of reactions including flash chromatography for purification .
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing promising results in various areas:
Antimicrobial Activity
Research indicates that derivatives of isochromans exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against bacterial strains such as E. coli and B. subtilis, as well as antifungal activity against C. albicans and S. cerevisiae .
Cytotoxicity
Cytotoxic assays have demonstrated that this compound can induce cell death in cancer cell lines. In one study, it was shown that certain isochroman derivatives possess cytotoxic effects comparable to established chemotherapeutic agents like 5-fluorouracil . The mechanism of action appears to involve the induction of apoptosis in cancer cells.
Enzyme Inhibition
Isochroman derivatives have also been studied for their ability to inhibit specific enzymes linked to various diseases. For example, some compounds have shown potential as inhibitors of protein kinases involved in cancer progression . This suggests that this compound may serve as a lead compound for developing new therapeutics targeting these pathways.
Case Studies
Several case studies highlight the therapeutic potential of isochroman derivatives:
- Antibacterial Studies : A study evaluated the antibacterial efficacy of various isocoumarins against Staphylococcus aureus and found that methyl 7-bromo derivatives exhibited notable activity, suggesting their potential use in treating bacterial infections .
- Cancer Research : In vitro studies involving methyl 7-bromo derivatives demonstrated significant cytotoxicity against NS-1 cancer cell lines, indicating their potential role in cancer therapy .
- Enzyme Activity : A recent investigation into the enzyme inhibitory properties of isochroman derivatives revealed that some compounds could effectively inhibit enzymes linked to inflammatory responses, providing insights into their potential anti-inflammatory applications .
Comparative Analysis
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Q & A
Basic: What synthetic strategies are recommended for preparing Methyl 7-bromo-1-oxoisochroman-3-carboxylate?
Answer:
The compound is typically synthesized via bromination of isochroman precursors followed by esterification. A validated approach involves:
- Bromination : Reacting a substituted isochroman (e.g., 7-hydroxy derivative) with brominating agents like PBr₃ or N-bromosuccinimide (NBS) under anhydrous conditions .
- Esterification : Coupling the brominated intermediate with methyl chloroformate in the presence of a base (e.g., Na₂CO₃) in polar aprotic solvents (e.g., DMF or THF) .
Critical Parameters : - Control reaction temperature to avoid over-bromination.
- Use inert atmospheres (N₂/Ar) to prevent ester hydrolysis.
Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is essential. Key steps include:
- Data Collection : Use high-resolution detectors (e.g., CCD or DECTRIS PILATUS) to capture twinned or weak reflections .
- Refinement : Employ SHELXL for small-molecule refinement, especially for handling disorder or high thermal motion. Validate using tools like PLATON/ADDSYM to check for missed symmetry .
Case Study : A related isochroman derivative showed positional disorder in the bromine atom, resolved via SHELXL’s PART instruction and difference Fourier maps .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify key signals (e.g., ester carbonyl at ~165–170 ppm, bromine-induced deshielding of adjacent protons at δ 7.3–7.6 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
Example : In Methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, the ester carbonyl appears at δ 164.71 ppm in ¹³C NMR .
Advanced: How to design experiments to probe the bromine atom’s reactivity in substitution reactions?
Answer:
- Nucleophilic Substitution : React with nucleophiles (e.g., amines, thiols) in DMSO at 60–80°C. Monitor progress via TLC or LC-MS .
- Mechanistic Studies : Use kinetic isotope effects (KIE) or DFT calculations to assess whether reactions proceed via SN1 or SN2 pathways.
Data Contradiction : Some studies report unexpected retention of configuration in SN2 reactions due to steric hindrance from the isochroman ring .
Advanced: How to address discrepancies between computational and experimental NMR chemical shifts?
Answer:
- Benchmarking : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) .
- Solvent Effects : Use polarizable continuum models (PCM) for simulations if discrepancies exceed 0.5 ppm.
Case Study : For Methyl 7-(diethylamino)-2-oxo-2H-chromene derivatives, computed shifts for the methoxy group deviated by 0.3 ppm unless solvent corrections were applied .
Basic: What biological screening assays are suitable for evaluating its therapeutic potential?
Answer:
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations .
Key Control : Include a non-brominated analog to isolate the bromine’s contribution to bioactivity .
Advanced: How to optimize reaction yields when scaling up synthesis?
Answer:
- DoE (Design of Experiments) : Vary parameters (temperature, stoichiometry) systematically. For esterification, a 1.2:1 molar ratio of methyl chloroformate to precursor maximizes yield .
- Purification : Use flash chromatography (hexane/EtOAc gradient) or recrystallization (MeOH/H₂O) .
Yield Limitation : Scaling beyond 10 mmol often reduces yield by 15–20% due to side reactions (e.g., ring-opening) .
Advanced: How to validate the compound’s stability under physiological conditions?
Answer:
- Hydrolysis Studies : Incubate in PBS (pH 7.4) at 37°C for 24–72 hrs. Monitor degradation via HPLC .
- Light Sensitivity : Expose to UV (254 nm) and assess photodegradation products via HRMS .
Finding : The ester group hydrolyzes rapidly in serum (t₁/₂ = 2.5 hrs), suggesting prodrug potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
